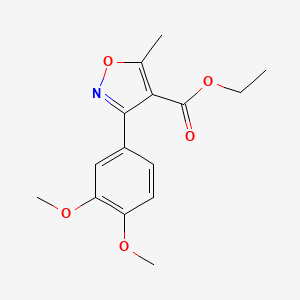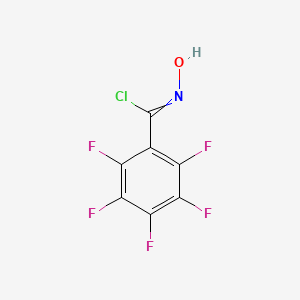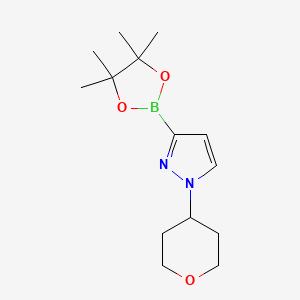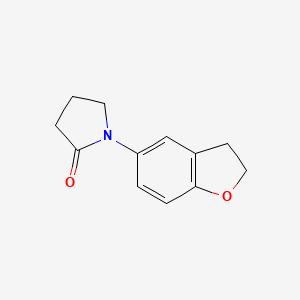
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone typically involves the reaction of benzofuran derivatives with pyrrolidinone under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with pyrrolidinone in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,3-Dihydro-5-benzofuryl)methylpiperazine: A piperazine derivative with similar structural features but different biological activities.
5-(2,3-Dihydro-5-benzofuranyl)-1,3,4-thiadiazol-2-amine: A thiadiazole derivative with distinct chemical properties and applications.
Uniqueness: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone stands out due to its unique combination of a benzofuran ring and a pyrrolidinone moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential for innovation.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-12-2-1-6-13(12)10-3-4-11-9(8-10)5-7-15-11/h3-4,8H,1-2,5-7H2 |
InChI Key |
PJBGWCUOVWMVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


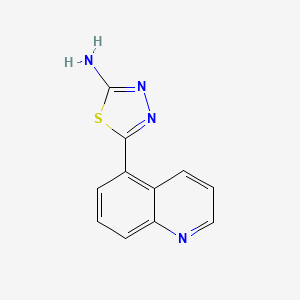

![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
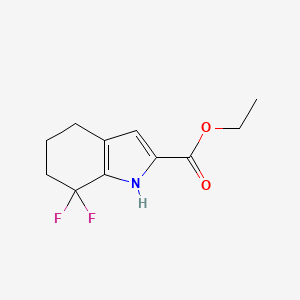
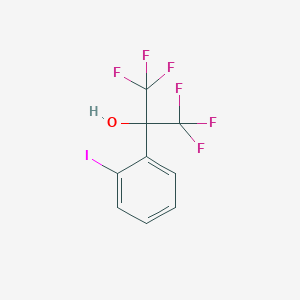
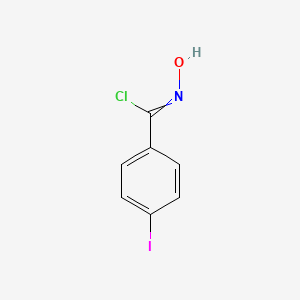
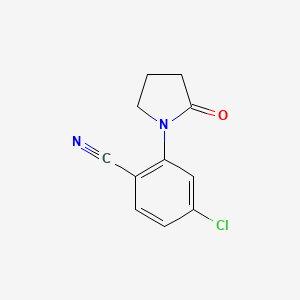
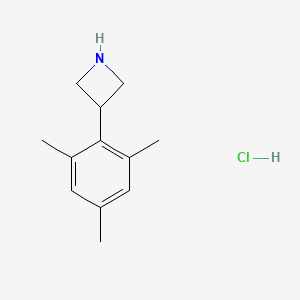

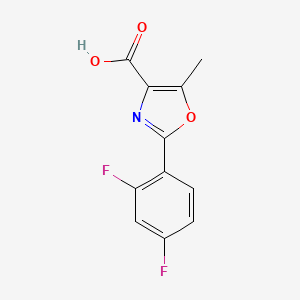
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
